9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s sources or applications.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis, as well as the yield and purity of the final product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, as well as the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with other substances.Scientific Research Applications
X-Ray Crystallography and Molecular Structure
- The study by Wang et al. (2011) demonstrates the use of X-ray diffraction to determine the crystal structure of a complex molecule, highlighting the importance of structural analysis in understanding compound properties (Wang et al., 2011).
Drug Discovery and Receptor Antagonism
- Research on thieno[2,3-d]pyrimidine-2,4-dione derivatives by Sasaki et al. (2003) illustrates the process of designing non-peptide LHRH antagonists, showcasing the role of heterocyclic compounds in targeting specific receptors for therapeutic purposes (Sasaki et al., 2003).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes looking at safety precautions that need to be taken when handling the compound.
Future Directions
This involves looking at potential future research directions. This could include new synthetic methods, new reactions, or new applications for the compound.
properties
IUPAC Name |
9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-14(2)9-12-27-20(28)18-19(24(4)22(27)29)23-21-25(10-6-11-26(18)21)16-13-15(3)7-8-17(16)30-5/h7-8,13-14H,6,9-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEFWCYDXZGEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
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